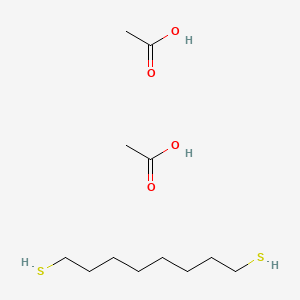

Acetic acid;octane-1,8-dithiol

概要

説明

. It is characterized by its two thiol groups (-SH) attached to an octane chain, making it a valuable reagent in organic synthesis and various industrial applications.

Synthetic Routes and Reaction Conditions:

Oxidation of Dithiols: One common method involves the oxidation of dithiols using oxidants such as air, iodine, bromine, dimethyl sulfoxide, and hydrogen peroxide. These reactions typically require specific reaction conditions, including controlled temperatures and the presence of catalysts.

Thiol-ene Reaction: Another approach is the thiol-ene reaction, where a thiol reacts with an alkene to form a thioether. This method is often used to synthesize dithiols with specific chain lengths and functionalities.

Industrial Production Methods:

Large-Scale Oxidation: In industrial settings, large-scale oxidation processes are employed to produce 1,8-octanedithiol diacetate. These processes are optimized for efficiency and yield, often involving continuous flow reactors and automated control systems.

Catalytic Methods: Catalytic methods using transition metals or metal oxides are also employed to enhance the reaction rates and selectivity of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form disulfides, which are important in various chemical processes.

Reduction: Reduction reactions can be used to convert disulfides back to dithiols, providing a reversible pathway for chemical synthesis.

Substitution: Substitution reactions involving the thiol groups can lead to the formation of various derivatives, expanding the compound's utility in organic synthesis.

Common Reagents and Conditions:

Oxidants: Common oxidants include hydrogen peroxide, iodine, and bromine.

Catalysts: Transition metal catalysts such as palladium and platinum are often used to facilitate oxidation and substitution reactions.

Solvents: Organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile are commonly used to dissolve reactants and control reaction conditions.

Major Products Formed:

Disulfides: The primary product of oxidation reactions is disulfides, which are used in various industrial applications.

Thioethers: Substitution reactions can produce thioethers, which are valuable intermediates in organic synthesis.

科学的研究の応用

Chemistry: Acetic acid; octane-1,8-dithiol is used as a reagent in organic synthesis, particularly in the formation of disulfides and thioethers.

Biology: The compound is employed in biochemical studies to investigate protein structure and function, as disulfide bonds play a crucial role in stabilizing protein conformations.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug molecules that contain sulfur atoms.

Industry: The compound is utilized in the production of polymers, coatings, and adhesives, where its thiol groups provide unique chemical properties.

作用機序

The mechanism by which acetic acid; octane-1,8-dithiol exerts its effects involves the formation and cleavage of disulfide bonds. These bonds are essential in stabilizing protein structures and facilitating biochemical reactions. The thiol groups in the compound act as nucleophiles, reacting with electrophilic centers to form covalent bonds.

Molecular Targets and Pathways:

Proteins: Disulfide bonds formed by the compound target specific cysteine residues in proteins, leading to conformational changes and stabilization.

Enzymes: The compound can interact with enzymes, modulating their activity and influencing metabolic pathways.

類似化合物との比較

1,2-Ethanedithiol: Another dithiol compound with two thiol groups on a shorter carbon chain.

Dithiothreitol (DTT): A reducing agent commonly used in biochemical applications to break disulfide bonds.

Cystamine: A symmetrical disulfide compound with two ethylene groups between the sulfur atoms.

Uniqueness: Acetic acid; octane-1,8-dithiol is unique in its longer carbon chain, which provides greater flexibility and different chemical properties compared to shorter-chain dithiols. This makes it particularly useful in applications requiring longer spacer molecules.

生物活性

Acetic acid and octane-1,8-dithiol are two compounds that have garnered attention in various biological studies due to their unique properties and potential applications. Acetic acid is a well-known organic acid with antimicrobial properties, while octane-1,8-dithiol is a dithiol compound that can participate in various biochemical reactions, particularly in the formation of disulfide bonds. This article explores the biological activities associated with these compounds, integrating findings from diverse sources.

Acetic Acid: Biological Activity

Antimicrobial Properties

Acetic acid has been extensively studied for its antibacterial activity. A study demonstrated that acetic acid effectively inhibits the growth of several biofilm-producing pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for planktonic growth was found to be between 0.16% and 0.31%, while biofilm prevention required concentrations of 0.31% . Furthermore, mature biofilms were eradicated after just three hours of exposure to acetic acid.

Mechanism of Action

The mechanism by which acetic acid exerts its antibacterial effects involves disruption of bacterial cell membranes and interference with metabolic processes. It is hypothesized that the acidic environment created by acetic acid leads to protein denaturation and enzyme inhibition within microbial cells .

Comparative Analysis of Biological Activities

| Compound | Activity | Mechanism | Concentration Range |

|---|---|---|---|

| Acetic Acid | Antibacterial | Disruption of cell membranes; metabolic interference | 0.16% - 0.31% (MIC) |

| Biofilm eradication | Direct contact with biofilms | Effective at 0.31% | |

| Octane-1,8-Dithiol | Peptide stabilization | Formation of cyclic disulfides | Varies by application |

| Potential antioxidant | Scavenging free radicals | Not specifically quantified |

Case Studies

-

Acetic Acid in Burn Wound Treatment

A clinical study evaluated the efficacy of acetic acid as a topical treatment for burn wounds. The results indicated significant antibacterial activity against common pathogens found in burn infections, suggesting its potential as a cost-effective alternative to systemic antibiotics . -

Synthesis Using Octane-1,8-Dithiol

Research involving octane-1,8-dithiol demonstrated its utility in synthesizing modified catechin derivatives through nucleophilic substitution reactions. These derivatives exhibited enhanced stability and potential biological activities due to the incorporation of the dithiol moiety .

化学反応の分析

C-O Bond Cleavage in Acetic Acid

Acetic acid undergoes hydrodeoxygenation (HDO) via Pt-based catalysts, where the C-O bond cleavage forms acetyl (CH3CO*) and oxygen (O*) intermediates . On Pt-Mo bimetallic catalysts, this step is exothermic with a significantly lower activation energy (57 kJ/mol) compared to pure Pt (159 kJ/mol) . This selectivity arises from Mo atoms acting as binding anchors for oxygen, stabilizing transition states and enhancing reaction efficiency .

Nucleophilic Substitution with Octane-1,8-Dithiol

Octane-1,8-dithiol participates in nucleophilic substitution reactions, such as thioetherification, facilitated by Lewis acids like BF3- Et2O . For example, its reaction with allyl ether derivatives of polyphenols (e.g., catechin) forms thioether bonds via oxidative C4-functionalization . These reactions are sensitive to solvent choice and redox conditions, with aqueous media often yielding better product distributions .

Thermochemical Data

Table 1 summarizes key thermodynamic parameters for reactions involving octane derivatives and acetic acid:

| Reaction Type | ΔrH° (kJ/mol) | Solvent/Conditions | Reference |

|---|---|---|---|

| CH3COOH + H2 → CH3CH2OH | -125 ± 6 | Cyclohexane | |

| CH3COOH + H2 → CH3CH2OH | -119.7 ± 2.2 | n-Hexane | |

| CH3COOH + H2 → CH3CH2OH | -114.6 ± 0.59 | Acetic acid |

These data highlight the solvent-dependent variations in enthalpy changes, with acetic acid as a solvent exhibiting lower exothermicity (-114.6 kJ/mol) compared to nonpolar solvents .

Product Distribution

The reaction of 1,2-epithiooctane (a structural analog of octane-1,8-dithiol) with acetic acid yields three primary products:

Table 2 illustrates the temperature-dependent product ratios:

| Temperature (°C) | Conversion (%) | Product Ratio (%) (5:6:7) |

|---|---|---|

| 80 | 19 | 15:45:40 |

| 100 | 48 | 25:50:25 |

| 120 | 73 | 35:40:25 |

| 140 | 100 | 45:35:20 |

Lower temperatures favor (7) formation, while higher temperatures increase (5) and (6) yields .

Catalyst Effects

Pt-Mo catalysts enhance selectivity for C2 hydrocarbons (ethane) during acetic acid HDO, with C2 selectivities rising from 84% to 94% under high acetic acid pressures . This contrasts with pure Pt catalysts, which show declining selectivities (84% → 21%) .

Reaction Conditions and Optimization

-

Solvent Influence : Aqueous buffers (pH 5) improve yields in thioetherification reactions, while organic solvents like toluene favor intermediate decomposition .

-

Temperature : Lower temperatures (e.g., 80°C) slow reaction rates but increase (7) formation .

-

Reagent Ratios : A 1:1 molar ratio of acetic acid to thiol maximizes product yields .

特性

IUPAC Name |

acetic acid;octane-1,8-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S2.2C2H4O2/c9-7-5-3-1-2-4-6-8-10;2*1-2(3)4/h9-10H,1-8H2;2*1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXDDALJRRGLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C(CCCCS)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703345 | |

| Record name | Acetic acid--octane-1,8-dithiol (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-17-3 | |

| Record name | Acetic acid--octane-1,8-dithiol (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。